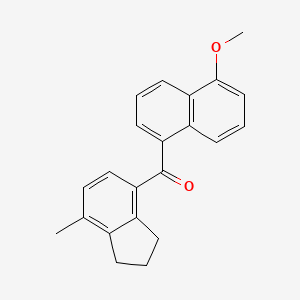
(5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone is an organic compound that belongs to the class of methanones. These compounds are characterized by the presence of a methanone group attached to aromatic rings. This particular compound features a methoxynaphthalene and a methylindene moiety, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone typically involves the following steps:
Formation of the Methoxynaphthalene Moiety: This can be achieved through the methoxylation of naphthalene using methanol and a suitable catalyst.
Formation of the Methylindene Moiety: This involves the alkylation of indene with a methyl group, often using methyl iodide and a base.
Coupling Reaction: The final step involves coupling the methoxynaphthalene and methylindene moieties through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced methanone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology
In biological research, it may serve as a probe or ligand in studies involving receptor binding and enzyme activity.
Medicine
Industry
In the industrial sector, the compound might be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanol: Similar structure but with an alcohol group instead of a methanone.
(5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)ethanone: Similar structure but with an ethanone group.
Uniqueness
The unique combination of methoxynaphthalene and methylindene moieties in (5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone may impart distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
74924-93-9 |
|---|---|
Molecular Formula |
C22H20O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(5-methoxynaphthalen-1-yl)-(7-methyl-2,3-dihydro-1H-inden-4-yl)methanone |
InChI |
InChI=1S/C22H20O2/c1-14-12-13-20(16-7-3-6-15(14)16)22(23)19-10-4-9-18-17(19)8-5-11-21(18)24-2/h4-5,8-13H,3,6-7H2,1-2H3 |
InChI Key |
DNUWQOYHKOXPPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)C(=O)C3=CC=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















